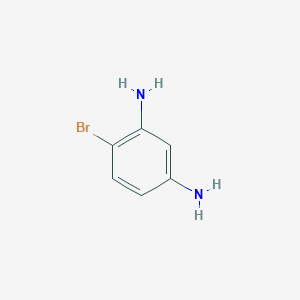

4-Bromobenzene-1,3-diamine

描述

属性

IUPAC Name |

4-bromobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDCQNCMUSAKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298917 | |

| Record name | 4-bromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-69-3 | |

| Record name | 4-Bromo-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 126920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6264-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination with Molecular Bromine

In a typical procedure, m-phenylenediamine is treated with bromine (Br₂) in acetic acid under catalytic iron(III) bromide (FeBr₃). The amino groups act as ortho/para directors, favoring bromination at the para position relative to one amino group.

Reaction Conditions :

- Solvent : Glacial acetic acid

- Catalyst : FeBr₃ (1–2 mol%)

- Temperature : 40–60°C

- Time : 4–6 hours

Challenges :

- Competing dibromination at positions 4 and 6.

- Oxidative side reactions due to bromine’s strong electrophilicity.

Yield Optimization :

- Lower temperatures (≤50°C) suppress dibromination, achieving 60–70% monobromination yield.

- Excess m-phenylenediamine (1.5 eq) minimizes polybromination.

Protected Intermediate Strategy

To enhance regioselectivity, temporary protection of amino groups is employed. Acetylation converts amines into less activating acetamides, directing bromination to the desired position.

Acetylation-Bromination-Hydrolysis Sequence

This three-step method, adapted from CN103073435A, involves:

Diacetylation :

m-Phenylenediamine is treated with acetic anhydride in glacial acetic acid, forming N,N'-diacetyl-m-phenylenediamine.Bromination :

Sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) replace hazardous liquid bromine. The reaction proceeds via an electrophilic bromine species generated in situ.Key Parameters :

- Molar Ratio : m-Phenylenediamine : NaBr : H₂O₂ = 1 : 1.05 : 1.1

- Temperature : 50–60°C

- Time : 3–4 hours

Hydrolysis :

The acetylated product is hydrolyzed with 5N NaOH in methanol at 80°C, yielding 4-bromo-1,3-diaminobenzene.

Advantages :

- Safer brominating agents (NaBr/H₂O₂ vs. Br₂).

- Higher purity (≥95%) after recrystallization with tert-butyl methyl ether.

Yield : 85–90% (over three steps).

Sandmeyer Reaction-Based Approach

The Sandmeyer reaction introduces bromine via diazonium intermediates, offering precise control over substitution patterns.

Diazotization and Bromination

Nitration :

m-Nitroaniline is synthesized by nitrating aniline, followed by separation of the meta isomer.Diazotization :

m-Nitroaniline is treated with NaNO₂ and HBr at 0–5°C to form the diazonium salt.Bromination :

The diazonium salt is reacted with CuBr, yielding 4-bromo-3-nitroaniline.Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-bromo-1,3-diaminobenzene.

Reaction Conditions :

- Nitration : Mixed HNO₃/H₂SO₄ at 30°C

- Reduction : 40 psi H₂, 50°C

Yield : 65–75% (over four steps).

Transition Metal-Catalyzed Coupling

Modern methods employ copper or palladium catalysts to introduce bromine selectively.

Ullmann-Type Coupling

A modified Ullmann reaction uses CuCl·SMe₂ to couple pre-functionalized intermediates:

Intermediate Preparation :

m-Phenylenediamine is acetylated and brominated at position 4.Coupling :

The brominated intermediate reacts with aryl boronic acids under Cu catalysis, followed by deprotection.

Conditions :

- Catalyst : CuCl·SMe₂ (10 mol%)

- Solvent : Bromobenzene, 160°C

- Time : 8 hours

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Safety | Scalability |

|---|---|---|---|---|

| Direct Bromination | 60–70% | Moderate | Low (uses Br₂) | Industrial |

| Protected Intermediate | 85–90% | High | High | Pilot-scale |

| Sandmeyer Reaction | 65–75% | High | Moderate | Lab-scale |

| Transition Metal Catalyzed | 70–78% | Very High | Moderate | Lab-scale |

Industrial-Scale Considerations

The protected intermediate method (Section 2) is favored for large-scale production due to:

- Cost Efficiency : NaBr/H₂O₂ is cheaper than stoichiometric Br₂.

- Waste Reduction : Minimal HBr emissions compared to traditional bromination.

- Regulatory Compliance : Avoids handling liquid bromine, aligning with ICH M7(R1) guidelines for mutagenic impurities.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, bromination of N,N'-diacetyl-m-phenylenediamine completes in 20 minutes (vs. 3 hours conventionally) with comparable yields.

Flow Chemistry

Continuous-flow systems enhance heat transfer and mixing, minimizing side reactions during diazotization and bromination steps.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The amino groups activate the benzene ring toward electrophilic substitution, directing incoming electrophiles to specific positions. Key reactions include:

Nitration

-

Reagents/Conditions: Concentrated HNO₃ and H₂SO₄ at 50–60°C.

-

Mechanism: The nitronium ion (NO₂⁺) attacks the aromatic ring. The amino groups act as strong ortho/para directors, but steric and electronic effects from the bromine influence regioselectivity.

-

Product: Predominantly 4-bromo-1,3-diamino-5-nitrobenzene due to meta-directing effects of the bromine .

Halogenation

-

Reagents/Conditions: Cl₂ or Br₂ with FeCl₃/AlCl₃ as a catalyst.

-

Mechanism: Electrophilic halogen (Cl⁺ or Br⁺) substitutes at positions activated by the amino groups. Bromine’s electron-withdrawing nature reduces reactivity compared to non-halogenated diamines .

Sulfonation

-

Reagents/Conditions: Fuming H₂SO₄ at 100–150°C.

-

Product: Sulfonic acid derivatives, typically at para positions relative to amino groups .

Oxidation Reactions

The amino groups and benzene ring undergo oxidation under controlled conditions:

Quinone Formation

-

Reagents/Conditions: KMnO₄ in acidic or basic media, or H₂O₂ in acetic acid.

-

Product: 4-Bromo-1,3-benzoquinone, characterized by UV-Vis absorption at λₘₐₓ = 420 nm .

Side-Chain Oxidation

-

Reagents/Conditions: CrO₃ in H₂SO₄.

-

Product: Oxidative cleavage of amino groups to nitro or carbonyl functionalities under harsh conditions.

Reduction Reactions

The bromine atom and aromatic ring can be reduced selectively:

Debromination

-

Reagents/Conditions: H₂/Pd-C in ethanol or LiAlH₄.

Ring Hydrogenation

-

Reagents/Conditions: H₂/Pd-C at high pressure.

-

Product: Cyclohexane derivative with retained amino groups .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom serves as a leaving group in substitution reactions:

Amination

-

Reagents/Conditions: NH₃ in ethanol at 120°C.

-

Product: 1,2,3-Triaminobenzene, though competing EAS may occur .

Hydroxylation

-

Reagents/Conditions: NaOH/H₂O at 200°C.

-

Product: 4-Hydroxy-1,3-diaminobenzene with moderate regioselectivity .

Comparative Reactivity with Halogenated Analogs

The bromine atom’s size and electronegativity differentiate its reactivity from chloro- and fluoro-analogs:

| Reaction Type | 4-Bromo Derivative | 4-Chloro Derivative | 4-Fluoro Derivative |

|---|---|---|---|

| EAS Rate | Moderate (Br deactivates) | Slow (Cl deactivates more) | Fast (F weakly deactivates) |

| NAS Efficiency | High (Br⁻ good leaving) | Moderate | Low (F⁻ poor leaving) |

| Oxidation Stability | Prone to Br elimination | Resistant | Stable |

Research Findings

-

Suzuki Coupling: Pd-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, enabling access to biaryl structures .

-

Photocatalysis: Visible-light-mediated reactions selectively functionalize the bromine position without affecting amino groups .

-

Thermal Stability: Decomposes above 250°C, releasing HBr and forming polycyclic aromatic amines .

科学研究应用

Organic Synthesis

4-Bromobenzene-1,3-diamine serves as a crucial intermediate in the synthesis of various organic compounds. It is used to prepare complex molecules that can be utilized in pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the formation of substituted aromatic compounds.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to generate different amine derivatives.

Biological Studies

In biological research, this compound is employed to study enzyme interactions and protein modifications. Its ability to modify proteins makes it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and cellular processes.

Dye and Pigment Manufacturing

The compound is also utilized in the production of dyes and pigments due to its chromogenic properties. Its reactivity allows for the synthesis of various colorants that are used in textiles, inks, and coatings.

Case Study 1: Synthesis of Quinones

A study demonstrated the oxidation of this compound using potassium permanganate as an oxidizing agent. The reaction yielded corresponding quinones that exhibited potential applications in organic electronics due to their electronic properties.

Case Study 2: Protein Modification

Research involving this compound showed its effectiveness in modifying specific amino acid residues within proteins. This modification was crucial for understanding protein function and interactions within cellular pathways.

作用机制

The mechanism of action of 4-Bromobenzene-1,3-diamine involves its ability to participate in various chemical reactions due to the presence of both amine and bromine functional groups. These groups facilitate nucleophilic and electrophilic interactions, enabling the compound to act as a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological studies.

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

The table below compares 4-bromobenzene-1,3-diamine with other 1,3-benzenediamine derivatives differing in substituents:

Notes:

- Bromine (Br) is electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like methyl (CH₃) . This enhances electrophilic substitution reactivity at specific positions .

- Chlorine (Cl) is less polarizable than Br, leading to lower boiling points and solubility differences.

- The tert-butyl group in 5-(tert-butyl)-2-methoxy-1,3-benzenediamine introduces steric bulk, impacting macrocycle formation .

Commercial and Industrial Relevance

- This compound is priced at $179/5g (95% purity), reflecting its niche applications in research. In contrast, 4-methylbenzene-1,3-diamine (m-TDA) is produced industrially for polymers and adhesives .

生物活性

4-Bromobenzene-1,3-diamine, with the molecular formula C6H7BrN2, is a halogenated aromatic amine that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound serves as a versatile building block in the synthesis of complex molecules and has demonstrated significant biological activities, including potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances electrophilic reactivity, while the amino groups facilitate nucleophilic interactions. This dual functionality allows the compound to participate in enzyme modification and protein interactions, potentially affecting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study assessing its efficacy against non-small cell lung cancer (NSCLC) indicated that certain derivatives exhibited significant cytotoxic effects with half-maximal inhibitory concentrations (IC50) in the low micromolar range. The presence of the bromine atom was found not to adversely affect binding affinity towards mutated epidermal growth factor receptors (EGFR) .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.2 | EGFR L858R/T790M mutation |

| CO-1686 derivative | 3.8 | EGFR L858R/T790M mutation |

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression. For example, a derivative demonstrated effective inhibition against tyrosine kinases with an IC50 value significantly lower than that of standard inhibitors .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound must be considered. It has been classified as a potential mutagen and carcinogen based on structural alerts associated with aromatic amines. Studies indicate that prolonged exposure may lead to adverse health effects, necessitating careful handling and further investigation into its safety profile .

Study on NSCLC Treatment

In a preclinical study involving animal models, researchers administered this compound derivatives to mice bearing NSCLC tumors. The results showed a significant reduction in tumor size compared to control groups. The biodistribution data indicated preferential accumulation in tumor tissues over normal tissues, suggesting targeted therapeutic potential .

In Vitro Studies on Enzyme Activity

In vitro assays demonstrated that this compound effectively inhibited specific enzyme activities linked to cancer cell proliferation. The compound's ability to modify protein structures through nucleophilic attack was confirmed using mass spectrometry techniques .

常见问题

Q. Basic

How does solvent choice impact the reactivity of this compound in synthetic applications?

Advanced

Solvent polarity and hydrogen-bonding capacity significantly influence reactivity:

- Polar Protic Solvents (e.g., H₂O, MeOH) : Stabilize intermediates via hydrogen bonding but may deactivate electrophilic sites .

- Aprotic Solvents (e.g., DMF, THF) : Enhance nucleophilic substitution reactions by stabilizing charged intermediates.

- Case Study : In Suzuki-Miyaura coupling, DMF improves yields by facilitating palladium coordination .

What strategies are recommended for resolving contradictory data regarding the compound's stability under varying pH conditions?

Advanced

Contradictions in stability studies (e.g., hydrolysis rates) can be addressed by:

Controlled Experiments : Test stability in buffered solutions (pH 2–12) at 25°C and 60°C.

Analytical Monitoring : Use UV-Vis spectroscopy to track degradation products .

Statistical Validation : Apply ANOVA to identify significant pH-dependent trends .

How should waste containing this compound be managed to comply with environmental regulations?

Q. Basic

- Segregation : Store waste separately in labeled, corrosion-resistant containers .

- Disposal : Collaborate with licensed waste management firms for incineration or chemical neutralization .

What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

Advanced

Challenges include poor crystal growth due to hygroscopicity. Solutions involve:

- Phase Annealing : Use SHELX-90 to refine phases and improve resolution for large structures .

- Cryocrystallography : Collect data at 100 K to minimize thermal motion .

What methodologies are recommended for assessing the environmental toxicity of this compound?

Q. Advanced

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains .

- Daphnia magna Assay : Measure acute toxicity (LC₅₀) in aquatic environments .

- Degradation Studies : Monitor photolytic breakdown under UV light (λ = 254 nm) .

Data Contradiction Analysis Example

Issue : Conflicting reports on thermal stability.

Resolution :

- TGA/DSC : Perform thermogravimetric analysis to identify decomposition temperatures.

- Comparative Study : Replicate conditions from conflicting studies to isolate variables (e.g., heating rate, atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。